molecular formula C7H12O5 B8309207 Methyl 2-(acetyloxy)-4-hydroxybutanoate

Methyl 2-(acetyloxy)-4-hydroxybutanoate

Cat. No.: B8309207
M. Wt: 176.17 g/mol
InChI Key: YSGZCFNKXYURQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(acetyloxy)-4-hydroxybutanoate is an ester derivative of butanoic acid featuring both acetyloxy and hydroxyl functional groups. The compound’s structure includes a four-carbon chain with esterification at position 2 (acetyloxy group) and a hydroxyl group at position 2. This dual functionality confers unique physicochemical properties, such as intermediate polarity and reactivity, making it valuable in organic synthesis and pharmaceutical intermediates.

Properties

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

methyl 2-acetyloxy-4-hydroxybutanoate

InChI

InChI=1S/C7H12O5/c1-5(9)12-6(3-4-8)7(10)11-2/h6,8H,3-4H2,1-2H3

InChI Key

YSGZCFNKXYURQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCO)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Acetyloxy vs. Acetamido Groups: this compound’s acetyloxy group (ester) contrasts with the acetamido (amide) group in Methyl 4-acetamido-2-hydroxybenzoate. The latter’s aromatic ring enhances stability but reduces solubility compared to the aliphatic chain of the target compound .
  • Aromatic vs. Aliphatic Backbones: Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate contains a methoxyphenoxy aromatic moiety, increasing electronic delocalization and lipophilicity, whereas this compound’s aliphatic chain favors hydrogen bonding and aqueous miscibility .
  • Amino Group Influence: The amino group in 2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate introduces basicity, enabling interactions with biological targets (e.g., enzymes), unlike the neutral hydroxyl and acetyloxy groups in the target compound .

Reactivity and Stability

  • Hydrolysis Sensitivity: The acetyloxy group in this compound is more prone to hydrolysis under basic conditions compared to the acetamido group in Methyl 4-acetamido-2-hydroxybenzoate, which resists hydrolysis due to amide bond stability .
  • Oxidative Stability: The absence of aromatic rings in the target compound reduces susceptibility to oxidation compared to Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate, where the formyl group and methoxyphenoxy moiety may undergo redox reactions .

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